![molecular formula C25H38N2OS B14310177 2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine CAS No. 113844-49-8](/img/structure/B14310177.png)
2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This particular compound features a heptylsulfanyl group and an octyloxyphenyl group attached to the pyrimidine ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a heptylsulfanyl group is introduced to the pyrimidine ring. The reaction conditions often require a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The heptylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Various electrophiles or nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Substituted pyrimidine derivatives
Scientific Research Applications
2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as liquid crystals or organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The heptylsulfanyl and octyloxyphenyl groups can influence the compound’s binding affinity and specificity, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(Heptylsulfanyl)-5-phenylpyrimidine
- 2-(Heptylsulfanyl)-5-[4-(methoxy)phenyl]pyrimidine
- 2-(Heptylsulfanyl)-5-[4-(butyloxy)phenyl]pyrimidine
Uniqueness
2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine is unique due to the presence of both the heptylsulfanyl and octyloxyphenyl groups. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
CAS No. |
113844-49-8 |
|---|---|
Molecular Formula |
C25H38N2OS |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
2-heptylsulfanyl-5-(4-octoxyphenyl)pyrimidine |
InChI |
InChI=1S/C25H38N2OS/c1-3-5-7-9-10-12-18-28-24-16-14-22(15-17-24)23-20-26-25(27-21-23)29-19-13-11-8-6-4-2/h14-17,20-21H,3-13,18-19H2,1-2H3 |
InChI Key |
OHNNPCKCUVSEJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CN=C(N=C2)SCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


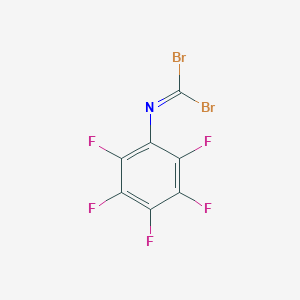

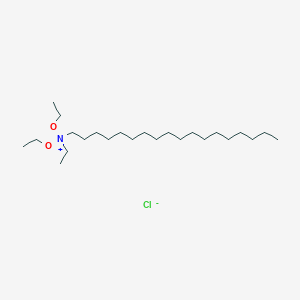
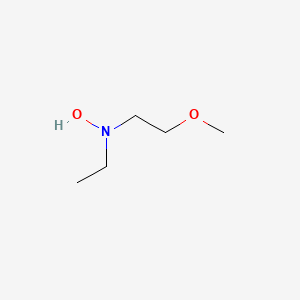
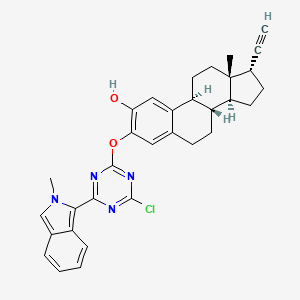
![3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B14310118.png)
![2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14310123.png)
![3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea](/img/structure/B14310130.png)
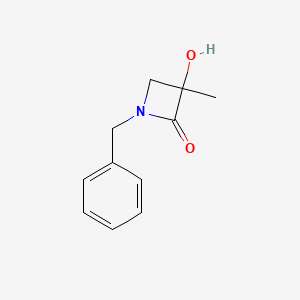
![Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B14310138.png)
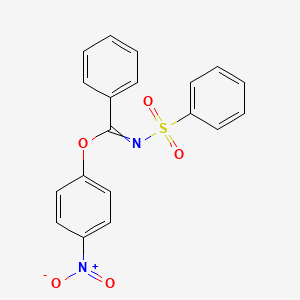
![5-[(5-Amino-6-chloropyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B14310164.png)
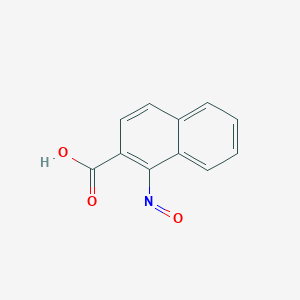
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene)](/img/structure/B14310172.png)
